molecular formula C12H11N3O B11888051 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl- CAS No. 61381-32-6

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-

Cat. No.: B11888051
CAS No.: 61381-32-6
M. Wt: 213.23 g/mol
InChI Key: KOGUZYDVAZFAHK-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]quinazolin-2(3H)-one is a fused heterocyclic compound featuring an imidazole ring fused to a quinazolinone scaffold. The 3-ethyl derivative introduces an ethyl substituent at the N3 position of the imidazole ring. For example, describes a general method for synthesizing imidazo[1,2-c]quinazolin-3(2H)-one derivatives using amine precursors and optimized reaction conditions (0–160°C, 2–50 hours) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61381-32-6

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-ethyl-3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C12H11N3O/c1-2-10-12(16)14-11-8-5-3-4-6-9(8)13-7-15(10)11/h3-7,10H,2H2,1H3

InChI Key

KOGUZYDVAZFAHK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.

Industrial Production Methods

Industrial production of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinazoline-2,4(1H,3H)-diones.

    Reduction: Dihydroimidazoquinazolines.

    Substitution: Various substituted imidazoquinazolines with different functional groups.

Scientific Research Applications

Biological Applications

Enzyme Inhibition:
One of the primary applications of 3-ethylimidazo[1,2-c]quinazolin-2(3H)-one is its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), both of which are crucial in cancer cell proliferation and survival. Inhibiting these enzymes can disrupt key signaling pathways involved in tumor growth .

Antidiabetic Activity:
Recent studies have identified derivatives of imidazo[1,2-c]quinazolin-2(3H)-one as potential α-glucosidase inhibitors. These compounds are significant in managing type 2 diabetes by regulating blood glucose levels. For instance, one study reported IC50 values ranging from 50.0 µM to 268.25 µM for various derivatives against Saccharomyces cerevisiae α-glucosidase, indicating promising antidiabetic properties .

Anticancer Potential:
The anticancer properties of this compound arise from its ability to inhibit critical enzymes involved in cancer progression. Research demonstrates that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Industrial Applications

In addition to its biological significance, imidazo[1,2-c]quinazolin-2(3H)-one is utilized in the development of new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications such as sensors and electronic devices .

Case Studies

Case Study 1: PI3K Inhibition
A study demonstrated that derivatives of imidazo[1,2-c]quinazolin-2(3H)-one effectively inhibited PI3K activity in vitro. This inhibition led to reduced cell proliferation in cancer models, showcasing the compound's potential as a targeted therapy for cancer treatment .

Case Study 2: Antidiabetic Efficacy
Another investigation focused on synthesizing novel α-glucosidase inhibitors based on the imidazo[1,2-c]quinazoline framework. The study highlighted several derivatives with significant inhibitory activities compared to standard drugs like acarbose, emphasizing their potential utility in diabetes management .

Mechanism of Action

The mechanism of action of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, while the inhibition of PI3K affects cell growth and metabolism.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Derivatives

Compound (CAS) Substituents Melting Point (°C) Yield (%) Key Synthetic Method Source
5a () 5-thioxo, no N3 substituent >320 41 One-pot reaction in ethanol
3-Benzyl (477768-52-8) 3-benzyl, 5-(benzylsulfanyl), 8,9-OMe Not reported Not given Multi-step alkylation/sulfur incorporation
5-(Methylsulfanyl) (168140-75-8) 5-(methylsulfanyl) Not reported Not given Sulfur alkylation under basic conditions
3-Isopropyl (1214102-54-1) 3-isopropyl, 5-(3-fluorobenzylsulfanyl) Not reported Not given Sequential alkylation/cyclization

Key Observations:

  • Melting Points : Derivatives with extended fused rings (e.g., 5a in ) exhibit exceptionally high melting points (>320°C), likely due to enhanced crystallinity and intermolecular interactions .
  • Synthetic Yields : One-pot methods () generally provide moderate yields (39–42%), while multi-step routes (e.g., ) may require optimization for scalability .

Notes and Limitations

Biological Data: Most activity studies focus on non-3-ethyl derivatives, necessitating further experimental validation for the 3-ethyl variant.

Synthetic Challenges : Alkylation at N3 may require stringent conditions to avoid side reactions, as seen in ’s optimized protocols .

Biological Activity

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl- is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an α-glucosidase inhibitor, anticancer agent, and antimicrobial compound.

Overview of Biological Activities

Imidazo[1,2-c]quinazolines have been studied for various biological activities including:

  • α-Glucosidase Inhibition : Important for managing type 2 diabetes.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Efficacy against various pathogens.

α-Glucosidase Inhibition

Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolin-2(3H)-one exhibit significant inhibitory activity against Saccharomyces cerevisiae α-glucosidase. The IC50 values for these compounds vary widely, indicating a structure-activity relationship (SAR) that informs their potency.

Table 1: Inhibitory Potency of Imidazo[1,2-c]quinazolin-2(3H)-one Derivatives

Compound IDIC50 (µM)Comments
19e50.0 ± 0.12Strong inhibition
27e268.25 ± 0.09Moderate inhibition
Acarbose750.0 ± 1.5Standard control

Research indicates that compounds with specific substituents on the imidazoquinazoline backbone demonstrate enhanced inhibitory effects. For example, the presence of electron-donating groups like methoxy significantly improves activity, while electron-withdrawing groups diminish it .

Anticancer Activity

The imidazo[1,2-c]quinazolin-2(3H)-one scaffold has shown promise in anticancer applications. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines through modulation of the PI3K signaling pathway.

Case Study: Structure-Activity Relationship Analysis

In a recent study evaluating the antiproliferative effects of various imidazoquinazolines, it was found that compounds with specific substitutions at the C-2 and C-3 positions exhibited notable cytotoxicity against several cancer cell lines. For instance:

  • Compound 11j demonstrated significant activity with an IC50 value lower than 100 µM against multiple cancer types.

This suggests that careful modification of the imidazoquinazoline structure can lead to potent anticancer agents .

Antimicrobial Properties

Imidazo[1,2-c]quinazolines have also been evaluated for their antimicrobial efficacy. A series of synthesized compounds were tested against Staphylococcus aureus, Candida albicans, and other pathogens.

Table 2: Antimicrobial Activity of Selected Compounds

Compound IDMIC (µg/mL)Target Organism
8gf4Staphylococcus aureus
8ga8Candida albicans
8gc16Escherichia coli

The results indicate that certain derivatives possess strong antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .

Q & A

Q. How will smart laboratories transform high-throughput screening for imidazo[1,2-c]quinazolinone derivatives?

  • Methodological Answer : Autonomous robots (e.g., Chemspeed) execute parallel reactions, while AI algorithms analyze LC-MS/GC-MS data in real time. Closed-loop systems iteratively refine conditions without human intervention, accelerating discovery .

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